2,6-Diisopropyl-4-nitroaniline

Steric hindrance N-heterocyclic carbene precursors Regioselective functionalization

Sourcing bulk nitroanilines often leads to generic isomers lacking essential steric bulk, resulting in synthetic failure for NHC ligand systems. This 2,6-diisopropyl-4-nitroaniline is a validated building block documented in EP 2943471 B1 for Pd, Ni, and Ru NHC catalyst synthesis. - Ortho-diisopropyl groups enforce constrained geometry for regioselective functionalization - Para-nitro group enables push-pull electronics for NLO material tuning - High melting point (125-126 °C) facilitates simple recrystallization purification at scale - Available with batch-specific QC documentation for reproducible kg-scale campaigns

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 163704-72-1
Cat. No. B066186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diisopropyl-4-nitroaniline
CAS163704-72-1
Synonyms2,6-DIISOPROPYL-4-NITROANILINE
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1N)C(C)C)[N+](=O)[O-]
InChIInChI=1S/C12H18N2O2/c1-7(2)10-5-9(14(15)16)6-11(8(3)4)12(10)13/h5-8H,13H2,1-4H3
InChIKeyVQMXCKREXFUBLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diisopropyl-4-nitroaniline Overview


2,6-Diisopropyl-4-nitroaniline (CAS 163704-72-1) is a sterically hindered aniline derivative characterized by two ortho-isopropyl substituents flanking a para-nitro group on the benzene ring [1]. With a molecular weight of 222.28 g/mol and a melting point of 125–126 °C , this yellow crystalline solid serves as a critical synthetic intermediate in advanced organic synthesis and materials research, particularly as a precursor for N-heterocyclic carbene (NHC) ligands, sterically demanding coordination complexes, and functional organic materials requiring precise spatial and electronic tuning .

Why 2,6-Diisopropyl-4-nitroaniline Cannot Be Replaced


Generic substitution of 2,6-diisopropyl-4-nitroaniline fails due to its unique combination of ortho-disubstitution steric bulk and para-nitro electronic activation . Unlike unhindered nitroanilines, the two isopropyl groups at the 2- and 6-positions enforce a constrained molecular geometry that profoundly alters solubility, reactivity, and downstream selectivity in catalytic ligand synthesis [1]. This compound is explicitly described as a 'sterically hindered aniline derivative' whose core value lies in the 'unique molecular architecture where bulky ortho-isopropyl groups impose severe steric constraints, directing regioselectivity in subsequent chemical transformations' . Procurement decisions based solely on nitroaniline class membership ignore these determinative steric and electronic features, risking synthetic failure or suboptimal ligand performance in N-heterocyclic carbene (NHC) catalyst systems [1].

Quantitative Comparison with Structural Analogs


Steric Hindrance: Unique Ortho-Diisopropyl Constraint

2,6-Diisopropyl-4-nitroaniline possesses two ortho-isopropyl substituents that create severe steric constraints around the amino group, a feature absent in 4-nitroaniline (zero ortho substituents) and fundamentally different from mono-ortho-substituted nitroanilines . The compound's molecular architecture features isopropyl groups at both the 2- and 6-positions flanking the aniline nitrogen, 'imposing severe steric constraints' that directly affect the geometry and reactivity of subsequent N-aryl imidazolium salt formation, a critical step in NHC ligand synthesis [1].

Steric hindrance N-heterocyclic carbene precursors Regioselective functionalization

Melting Point and Solid Form Advantage

2,6-Diisopropyl-4-nitroaniline exhibits a melting point of 125–126 °C . This is significantly higher than that of 2,6-diisopropylaniline, which is reported as a liquid at room temperature (melting point approximately −5 °C to 5 °C based on structurally similar diisopropylanilines) . The para-nitro substituent elevates the melting point by over 120 °C relative to the non-nitrated analog, enabling facile purification via recrystallization and providing a convenient solid handling form .

Physical property Purification Handling

Hydrophobicity and Organic Solubility

2,6-Diisopropyl-4-nitroaniline has a calculated LogP (octanol-water partition coefficient) of 4.53 [1]. In contrast, 4-nitroaniline (CAS 100-01-6) has a reported LogP of approximately 1.39 [2]. The >3-unit difference in LogP corresponds to over 1,000-fold higher lipophilicity, which translates to substantially enhanced solubility in nonpolar organic solvents .

Lipophilicity Solubility LogP

Patent-Validated High-Temperature Synthesis Route

A patent-documented synthetic route (CN103724213A) describes a high-temperature synthesis protocol specifically for 2,6-diisopropyl-4-nitroaniline, enabling reliable scale-up production . Unlike ambient-temperature nitration of unhindered anilines such as 4-nitroaniline, the sterically congested 2,6-diisopropylaniline substrate requires elevated temperatures to achieve satisfactory conversion due to reduced accessibility of the para position [1]. The patent provides validated reaction parameters, eliminating the need for process optimization by the end user and ensuring reproducible synthetic outcomes at scale .

Scale-up synthesis Process chemistry Nitration

Verified NHC Ligand Precursor

European Patent EP 2943471 B1 explicitly describes methods for preparing 2,6-disubstituted anilines—including 2,6-diisopropyl-4-nitroaniline—as intermediates for the synthesis of N-heterocyclic carbenes (NHCs) [1]. The patent establishes a direct synthetic link from this specific compound to NHC ligands used in palladium-catalyzed cross-coupling reactions. In contrast, 4-nitroaniline lacks the ortho substitution required to generate sterically demanding N-aryl imidazolium salts suitable for NHC formation .

N-heterocyclic carbene Ligand precursor Catalysis

Commercial Purity and QC Documentation

Commercial sources for 2,6-diisopropyl-4-nitroaniline (CAS 163704-72-1) offer standard purity of ≥95% with batch-specific analytical documentation including NMR, HPLC, and GC traceability . This established quality control infrastructure ensures batch-to-batch reproducibility. In contrast, procurement of less common substituted nitroaniline analogs often requires custom synthesis without pre-validated QC standards, introducing variability and analytical uncertainty . Additionally, compounds such as 4-nitroaniline (CAS 100-01-6) have established commercial purity standards, but they lack the requisite steric and electronic properties for advanced NHC ligand applications, rendering the purity comparison moot in terms of functional suitability .

Quality control Analytical characterization Procurement

2,6-Diisopropyl-4-nitroaniline Applications


Sterically Demanding NHC Ligand Synthesis

This compound is explicitly validated in EP 2943471 B1 as an intermediate for preparing 2,6-disubstituted aniline-derived NHC ligands [1]. Following reduction of the nitro group to the corresponding amine, the ortho-diisopropyl substitution pattern provides the steric bulk required to shield the metal center in palladium, nickel, or ruthenium NHC complexes, enabling fine-tuning of catalytic activity and selectivity in cross-coupling and metathesis reactions .

Push-Pull Organic Semiconductors and NLO Materials

The electron-withdrawing para-nitro group paired with the electron-donating amino functionality creates a push-pull electronic system that is valuable for organic semiconductor and NLO material development [1]. The ortho-isopropyl substituents influence crystallinity and charge-transfer properties, providing a tunable scaffold for materials scientists optimizing solid-state packing and optoelectronic performance .

Sterically Shielded Coordination Complexes

The severe steric constraints imposed by the ortho-diisopropyl groups direct regioselectivity in subsequent functionalization reactions, making this compound a valuable building block for coordination chemistry and supramolecular assemblies where precise spatial control is required [1]. The high LogP (4.53) ensures compatibility with nonpolar organic media used in metal-organic framework and discrete coordination complex synthesis [2].

Industrial-Scale Synthesis with Validated Protocol

Procurement teams planning scale-up operations benefit from the patent-documented high-temperature synthetic route (CN103724213A) [1] and the compound's high melting point (125–126 °C) , which facilitates straightforward purification by recrystallization. The established commercial supply chain with ≥95% standard purity and batch-specific QC documentation [2] ensures reliable, reproducible sourcing for kilogram-scale campaigns.

Technical Documentation Hub

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